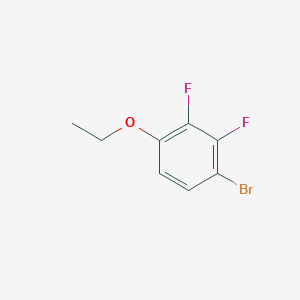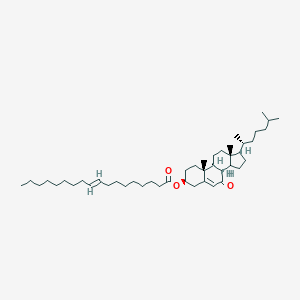
7-Ketocholesteryl-3-oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ketocholesteryl-3-oleate is a cholesterol ester that is naturally occurring in the human body. It is a product of the oxidation of cholesterol and oleic acid, which are both essential components of cellular membranes. 7-Ketocholesteryl-3-oleate has been studied for its potential applications in scientific research, particularly in the study of cholesterol metabolism and atherosclerosis.
Mécanisme D'action
The mechanism of action of 7-Ketocholesteryl-3-oleate is not fully understood. It is thought to contribute to the development of atherosclerosis by promoting the accumulation of cholesterol in macrophages and foam cells. Additionally, it may contribute to the formation of oxidative stress and inflammation in the arterial wall.
Effets Biochimiques Et Physiologiques
7-Ketocholesteryl-3-oleate has been shown to have a number of biochemical and physiological effects. It is a potent inhibitor of cholesterol efflux from macrophages, which may contribute to the accumulation of cholesterol in atherosclerotic plaques. Additionally, it has been shown to induce apoptosis in vascular smooth muscle cells, which may contribute to the thinning of the fibrous cap in atherosclerotic plaques.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Ketocholesteryl-3-oleate in lab experiments is that it is a naturally occurring molecule in the human body and is therefore biologically relevant. However, its synthesis is relatively complex and requires specialized equipment and expertise. Additionally, its role in the development of atherosclerosis is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
Future research on 7-Ketocholesteryl-3-oleate should focus on further elucidating its mechanism of action and its role in the development of atherosclerosis. Additionally, it may be useful to investigate its potential as a biomarker for cardiovascular disease and its potential as a therapeutic target for the treatment of atherosclerosis. Finally, new synthesis methods should be developed to make the molecule more accessible for research purposes.
Méthodes De Synthèse
The synthesis method of 7-Ketocholesteryl-3-oleate involves the reaction of cholesterol and oleic acid in the presence of an oxidizing agent. The most commonly used oxidizing agent is sodium hypochlorite, which converts the double bond in oleic acid to a ketone group. The resulting product is purified by column chromatography to obtain pure 7-Ketocholesteryl-3-oleate.
Applications De Recherche Scientifique
7-Ketocholesteryl-3-oleate has been used in scientific research to study the metabolism of cholesterol and its role in the development of atherosclerosis. It has been shown to accumulate in atherosclerotic plaques and may contribute to the progression of the disease. Additionally, 7-Ketocholesteryl-3-oleate has been investigated for its potential as a biomarker for cardiovascular disease.
Propriétés
Numéro CAS |
145889-56-1 |
|---|---|
Nom du produit |
7-Ketocholesteryl-3-oleate |
Formule moléculaire |
C45H76O3 |
Poids moléculaire |
665.1 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C45H76O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-42(47)48-37-28-30-44(5)36(32-37)33-41(46)43-39-27-26-38(35(4)24-22-23-34(2)3)45(39,6)31-29-40(43)44/h14-15,33-35,37-40,43H,7-13,16-32H2,1-6H3/b15-14+/t35-,37+,38-,39+,40+,43+,44+,45-/m1/s1 |
Clé InChI |
ISBJKIMEDSBZAJ-WIIUZAFWSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4C(C)CCCC(C)C)C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4C(C)CCCC(C)C)C)C |
Synonymes |
7-ketocholesteryl-3-oleate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



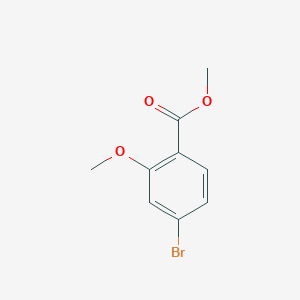
![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
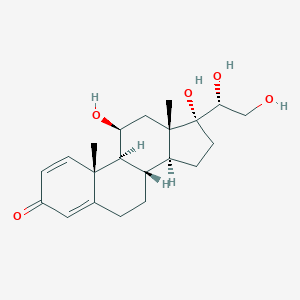

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
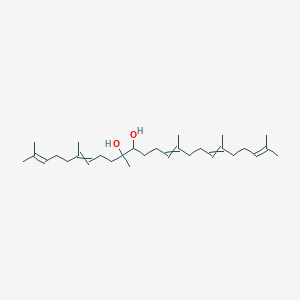
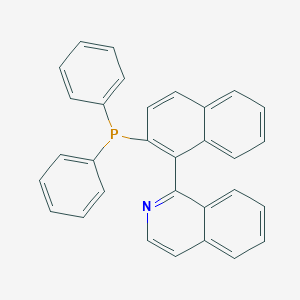
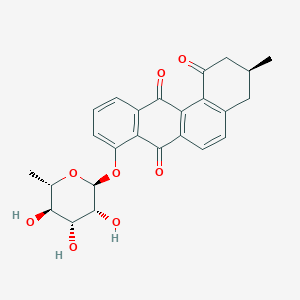


![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
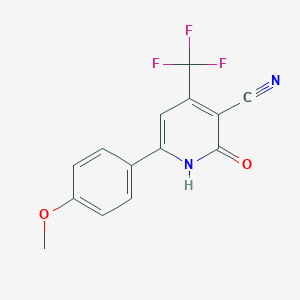
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)
